N-ethyl-2,4,6-trimethylaniline chemical and physical properties data
N-ethyl-2,4,6-trimethylaniline chemical and physical properties data
An In-Depth Technical Guide to N-Ethyl-2,4,6-trimethylaniline: Chemical Properties, Synthesis, and Advanced Applications
Executive Summary & Introduction
N-Ethyl-2,4,6-trimethylaniline (CAS: 71182-65-5) [1], frequently referred to as N-ethylmesidine, is a highly sterically hindered secondary aromatic amine. In the realm of advanced organic synthesis, organometallic chemistry, and analytical sensor development, this compound serves as a critical building block. The severe steric bulk provided by the ortho-methyl groups fundamentally alters its nucleophilicity and basicity compared to unhindered anilines, making it an ideal candidate for stabilizing reactive intermediates, forming unique transition-metal complexes, and acting as a highly specific azo coupling component.
This whitepaper synthesizes the physical properties, validated synthetic protocols, and mechanistic rationales behind the utilization of N-ethyl-2,4,6-trimethylaniline, providing a comprehensive resource for researchers and drug development professionals.
Structural Characteristics and Chemical Properties
The molecular architecture of N-ethyl-2,4,6-trimethylaniline consists of a central benzene ring fully substituted at the 2, 4, and 6 positions with methyl groups, alongside an N-ethylated amino group. This specific substitution pattern creates a "steric shield" around the nitrogen atom.
Causality in Chemical Behavior: The steric hindrance prevents the nitrogen lone pair from easily participating in standard nucleophilic attacks, thereby reducing unwanted side reactions (such as over-alkylation) during complex syntheses. Furthermore, the electron-donating nature of the three methyl groups enriches the electron density of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution, provided the electrophile can navigate the steric bulk.
Quantitative Data Summary
To facilitate rapid reference and analytical verification, the fundamental physical and spectral properties are summarized below [1][2].
| Property | Value / Description |
| Chemical Name | N-Ethyl-2,4,6-trimethylaniline |
| CAS Registry Number | 71182-65-5 |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| Physical State (at 25 °C) | Yellow oil |
| Solubility | Soluble in Dichloromethane (DCM), Hexafluoroisopropanol (HFIP), Chloroform |
Self-Validating Analytical Standard (NMR Data): When synthesizing or procuring this compound, ¹H and ¹³C NMR spectroscopy serve as the primary self-validating systems. A successful synthesis must yield the following exact spectral signatures [2]:
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¹H NMR (300 MHz, CDCl₃): δ 6.82 (s, 2H, aromatic meta-protons), 2.98 (q, J = 7.2 Hz, 2H, N-CH₂), 2.39 (br, 1H, N-H), 2.26 (s, 6H, ortho-CH₃), 2.23 (s, 3H, para-CH₃), 1.20 (t, J = 7.2 Hz, 3H, CH₃ of ethyl group).
Synthetic Methodologies: Metal-Free Arene C-H Amination
Traditional syntheses of N-alkylated mesidines often rely on reductive amination or direct alkylation, which are plagued by poor yields due to steric clashing and often require heavy metal catalysts. In pharmaceutical drug development, removing metal contamination is a costly downstream process.
To circumvent this, modern protocols utilize metal-free arene C-H amination via hydroxylamine derivatives. The following step-by-step protocol is adapted from validated doctoral research at Heidelberg University [2].
Experimental Protocol
Objective: Synthesis of N-ethyl-2,4,6-trimethylaniline from mesitylene.
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Step 1: Deprotection of the Aminating Agent
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Dissolve 252 mg (0.8 mmol) of tert-butyl ethyl(tosyloxy)carbamate in 1.0 mL of Dichloromethane (DCM).
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Add 1.82 g (16 mmol) of Trifluoroacetic acid (TFA) dropwise at 0 °C.
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Mechanistic Rationale: TFA efficiently cleaves the Boc protecting group without degrading the highly sensitive N-O bond.
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Concentrate under reduced pressure to yield crude N-ethyl-O-tosylhydroxylamine. Use immediately in the next step to prevent decomposition.
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Step 2: C-H Amination
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In a reaction vial, combine 24 mg (0.2 mmol) of mesitylene with the crude N-ethyl-O-tosylhydroxylamine (0.8 mmol).
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Dissolve the mixture in 0.5 mL of Hexafluoroisopropanol (HFIP).
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Mechanistic Rationale for Solvent Choice: HFIP is a highly polar, strongly hydrogen-bonding solvent with low nucleophilicity. It stabilizes the highly polar transition states required for N-O bond heterolysis, driving the electrophilic aromatic substitution without requiring transition metal catalysts.
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Stir the solution continuously for 3 days at room temperature.
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Step 3: Purification and Isolation
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Quench the reaction and concentrate the crude mixture.
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Purify via silica gel column chromatography using a Petroleum Ether / Ethyl Acetate (PE/EA) ratio of 10:1 as the eluent.
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Yield: Isolate N-ethyl-2,4,6-trimethylaniline as a yellow oil (approx. 10 mg, 31% yield). Note: The moderate yield is a direct consequence of the severe steric hindrance of the mesitylene substrate, though the regioselectivity is exceptional.
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Workflow Visualization
Fig 1. Step-by-step metal-free C-H amination workflow for N-ethyl-2,4,6-trimethylaniline.
Advanced Applications in Research and Industry
Organometallic Chemistry: Tricarbonylchromium Complexes
N-ethyl-2,4,6-trimethylaniline is highly valued in organometallic chemistry for the synthesis of η6 -arenetricarbonylchromium complexes [3].
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Application Insight: When reacted with Cr(CO)₆, the arene ring coordinates to the chromium center. The extreme steric bulk of the N-ethyl and trimethyl groups forces the chromium tricarbonyl tripod into specific conformational locks.
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Causality: These complexes are utilized by researchers to study stereoselective nucleophilic additions to the arene ring. The steric shielding directs incoming nucleophiles to attack from the anti-face (opposite to the chromium moiety), enabling highly predictable, stereocontrolled functionalizations crucial for complex natural product synthesis.
Analytical Chemistry and Sensor Development
In analytical chemistry, N-ethyl-2,4,6-trimethylaniline is utilized as a highly specific coupling component in diazonium salt reactions [4].
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Application Insight: It is used in the synthesis of specialized azo dyes which are subsequently incorporated into potentiometric sensors (e.g., BRE-TUS membranes).
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Causality: These sensors are employed for the potentiometric determination of pharmaceutical salts (like bretylium) directly in complex biological matrices such as blood serum. The lipophilic nature of the ethyl and trimethyl groups on the aniline derivative enhances the compatibility of the resulting azo dye with the hydrophobic polymer membranes of the sensor, ensuring fast response times (5 to 10 seconds) and eliminating the need for extensive prior sample preparation.
Conclusion
N-Ethyl-2,4,6-trimethylaniline is far more than a simple substituted aniline; it is a specialized tool for chemists requiring precise steric control. Whether utilized as a substrate in advanced metal-free C-H aminations, a ligand framework in organometallic catalysis, or a lipophilic coupler in potentiometric biosensors, its unique physicochemical profile drives innovation across multiple scientific domains. By adhering to the validated NMR benchmarks and synthetic protocols outlined in this guide, researchers can ensure high-fidelity integration of this compound into their workflows.
References
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National Center for Biotechnology Information (PubChem). "N-Ethyl-2,4,6-trimethylaniline | C11H17N | CID 14647251" PubChem Compound Summary. Available at:[Link]
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Heidelberg University. "Hydroxylamine-Mediated Arene C-H Amination and C-C Amination via Aza-Hock Rearrangement" Doctoral Dissertation (Dr. rer. nat.). Available at:[Link]
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Mahaffy, C. A. L., & Hamilton, J. "The Synthesis and Characterization of Tricarbonylchromium Complexes of Substituted Anilines and Fluorobenzenes, Part III." Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 1987. Available at:[Link]
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Department of Science Service (DSS). "Analytical chemistry, including instrumentation and sensors, and physical, biochemical, clinical, pharmaceutical, biological applications." Analytical Literature Archive. Available at: [Link]
